![molecular formula C8H5N5 B12543721 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile CAS No. 143324-34-9](/img/structure/B12543721.png)
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is a heterocyclic compound that features a unique structure combining pyrrole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or triazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the pyrrole or triazole rings.
Wissenschaftliche Forschungsanwendungen
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases and neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These are structurally related and have been studied for their necroptosis inhibitory properties.
Uniqueness
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of dicarbonitrile groups, which can influence its reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
143324-34-9 |
|---|---|
Molekularformel |
C8H5N5 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8H5N5/c1-5-11-8-2-6(3-9)7(4-10)13(8)12-5/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
ANEDTGOCLIJJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(N2N1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
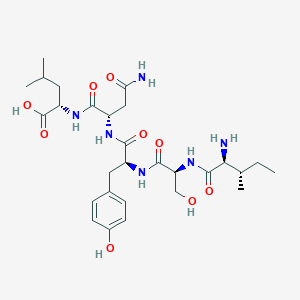
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)
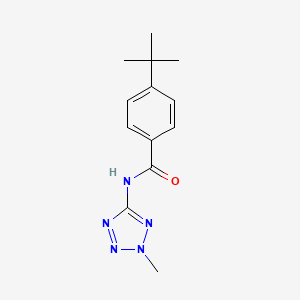



![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
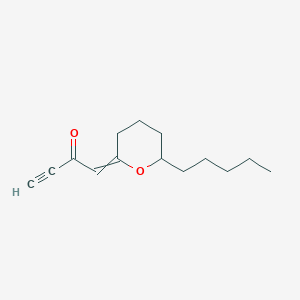
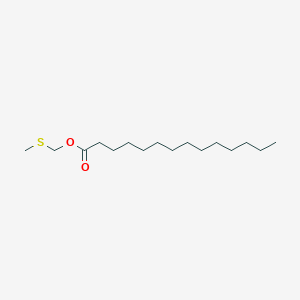
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
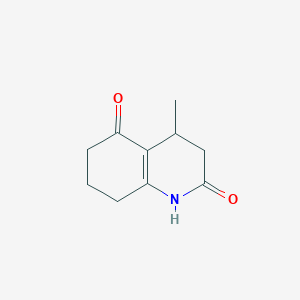
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
